molecular formula C14H18N2O4S B4260204 methyl (2R,4S)-4-hydroxy-1-(2-pyridin-2-ylsulfanylacetyl)piperidine-2-carboxylate

methyl (2R,4S)-4-hydroxy-1-(2-pyridin-2-ylsulfanylacetyl)piperidine-2-carboxylate

Cat. No.: B4260204
M. Wt: 310.37 g/mol
InChI Key: IHAXGSAGOPKZAB-WDEREUQCSA-N
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Description

Methyl (2R*,4S*)-4-hydroxy-1-[(pyridin-2-ylthio)acetyl]piperidine-2-carboxylate is a complex organic compound that features a piperidine ring substituted with a hydroxy group, a pyridin-2-ylthioacetyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,4S)-4-hydroxy-1-(2-pyridin-2-ylsulfanylacetyl)piperidine-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the piperidine ring, followed by functionalization to introduce the hydroxy group and the pyridin-2-ylthioacetyl group. The final step often involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R*,4S*)-4-hydroxy-1-[(pyridin-2-ylthio)acetyl]piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The pyridin-2-ylthioacetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ester would yield an alcohol.

Scientific Research Applications

Methyl (2R*,4S*)-4-hydroxy-1-[(pyridin-2-ylthio)acetyl]piperidine-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methyl (2R,4S)-4-hydroxy-1-(2-pyridin-2-ylsulfanylacetyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The pyridin-2-ylthioacetyl group may facilitate binding to enzymes or receptors, while the piperidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds also feature a nitrogen-containing ring and have similar applications in medicinal chemistry.

    Piperidine derivatives: Other piperidine-based compounds may have different substituents but share similar structural features and reactivity.

Uniqueness

Methyl (2R*,4S*)-4-hydroxy-1-[(pyridin-2-ylthio)acetyl]piperidine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridin-2-ylthioacetyl group, in particular, differentiates it from other piperidine derivatives and enhances its potential for specific applications.

This detailed article provides a comprehensive overview of methyl (2R,4S)-4-hydroxy-1-(2-pyridin-2-ylsulfanylacetyl)piperidine-2-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl (2R,4S)-4-hydroxy-1-(2-pyridin-2-ylsulfanylacetyl)piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-20-14(19)11-8-10(17)5-7-16(11)13(18)9-21-12-4-2-3-6-15-12/h2-4,6,10-11,17H,5,7-9H2,1H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAXGSAGOPKZAB-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1C(=O)CSC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CCN1C(=O)CSC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (2R,4S)-4-hydroxy-1-(2-pyridin-2-ylsulfanylacetyl)piperidine-2-carboxylate
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methyl (2R,4S)-4-hydroxy-1-(2-pyridin-2-ylsulfanylacetyl)piperidine-2-carboxylate
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methyl (2R,4S)-4-hydroxy-1-(2-pyridin-2-ylsulfanylacetyl)piperidine-2-carboxylate
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methyl (2R,4S)-4-hydroxy-1-(2-pyridin-2-ylsulfanylacetyl)piperidine-2-carboxylate
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methyl (2R,4S)-4-hydroxy-1-(2-pyridin-2-ylsulfanylacetyl)piperidine-2-carboxylate
Reactant of Route 6
methyl (2R,4S)-4-hydroxy-1-(2-pyridin-2-ylsulfanylacetyl)piperidine-2-carboxylate

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